4-(Dimethylamino)phenylalanine
Overview
Description
4-(Dimethylamino)phenylalanine is a non-proteinogenic aromatic amino acid with the molecular formula C11H16N2O2 It is characterized by the presence of a dimethylamino group attached to the phenyl ring of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylalanine can be achieved through several methods. One common approach involves the metabolic grafting of Escherichia coli. In this method, genes encoding specific enzymes such as 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase are introduced into E. coli . This engineered strain can produce this compound from glycerol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves fed-batch fermentation processes. In these processes, the engineered E. coli strain is cultivated in a fermenter with a continuous supply of glycerol and other necessary nutrients. This method has been shown to yield high concentrations of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and acid anhydrides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenylalanine compounds .
Scientific Research Applications
4-(Dimethylamino)phenylalanine has a broad range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nonlinear optical chromophores.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A proteinogenic amino acid with a similar structure but lacking the dimethylamino group.
Tyrosine: Another aromatic amino acid with a hydroxyl group instead of a dimethylamino group.
Tryptophan: An aromatic amino acid with an indole ring structure.
Uniqueness
4-(Dimethylamino)phenylalanine is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aromatic amino acids may not be suitable .
Properties
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285570 | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-32-7, 7284-42-6 | |
Record name | NSC230428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7284-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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